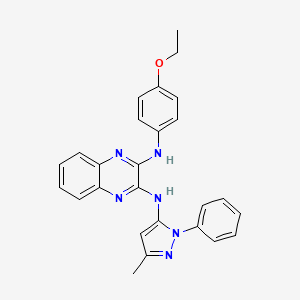
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid is an organic compound featuring a thiophene ring substituted with a hydroxyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Methylation: The thiophene ring is then methylated at the 3-position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydroxylation and Carboxylation: The final step involves the introduction of the hydroxyl and carboxylic acid groups. This can be achieved through a multi-step process involving the oxidation of the methyl group to a carboxylic acid and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-oxo-2-(3-methylthiophen-2-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(3-methylthiophen-2-yl)ethanol.
Substitution: Formation of 2-hydroxy-2-(3-bromothiophen-2-yl)acetic acid.
Scientific Research Applications
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxyl and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(2-thienyl)acetic acid: Similar structure but with a different substitution pattern on the thiophene ring.
2-Hydroxy-2-(3-methylphenyl)acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Hydroxy-2-(3-methylfuran-2-yl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic compounds. This makes it particularly valuable in the development of materials with specific electronic characteristics and in the design of biologically active molecules.
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H8O3S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5,8H,1H3,(H,9,10) |
InChI Key |
XBDQLNJCPHXNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)



![2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128045.png)
![Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate](/img/structure/B12128047.png)




![8-Bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128081.png)

